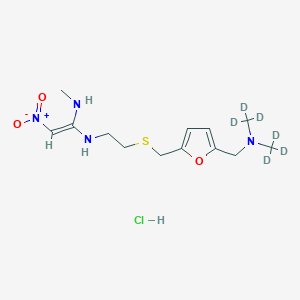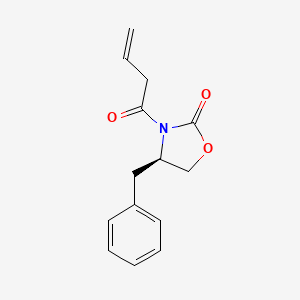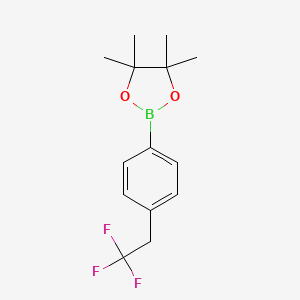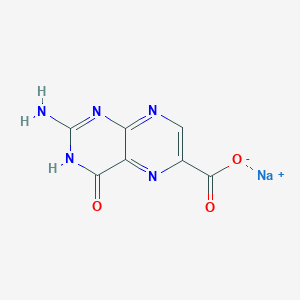
14-Bromo 4'-epi-Daunorubicin Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Bromo 4’-epi-Daunorubicin Hydrochloride is a derivative of Daunorubicin Hydrochloride, an anthracycline antibiotic related to the rhodomycins. This compound is known for its antineoplastic properties, making it a valuable agent in the treatment of certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Bromo 4’-epi-Daunorubicin Hydrochloride involves the bromination of Daunorubicin Hydrochloride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 14-Bromo 4’-epi-Daunorubicin Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) is common in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
14-Bromo 4’-epi-Daunorubicin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
14-Bromo 4’-epi-Daunorubicin Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 14-Bromo 4’-epi-Daunorubicin Hydrochloride involves intercalation into DNA, which disrupts the function of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daunorubicin Hydrochloride: The parent compound, used in the treatment of leukemia.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative of Daunorubicin with altered pharmacokinetics and reduced cardiotoxicity.
Idarubicin: A synthetic analog with enhanced efficacy and reduced side effects.
Uniqueness
14-Bromo 4’-epi-Daunorubicin Hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and potentially enhance its antineoplastic activity. This modification may also affect the compound’s interaction with DNA and its overall efficacy in cancer treatment .
Eigenschaften
CAS-Nummer |
99530-17-3 |
|---|---|
Molekularformel |
C₂₇H₂₈BrNO₁₀·HCl |
Molekulargewicht |
606.423646 |
Synonyme |
(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-(bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)



